molecular formula C12H19N5O B11748226 2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11748226
M. Wt: 249.31 g/mol
InChI Key: VDMVXXARQZKOMU-UHFFFAOYSA-N
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Description

2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by the presence of two pyrazole rings connected by an ethan-1-ol linker, with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or sulfonates are replaced by nucleophiles like amines or thiols.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In the case of its antileishmanial activity, the compound is believed to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and DNA in the parasite . This inhibition leads to the disruption of the parasite’s metabolic processes and ultimately its death. The compound’s antimalarial activity is similarly attributed to its ability to interfere with the parasite’s folate metabolism .

Comparison with Similar Compounds

2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its dual pyrazole structure and the presence of an ethan-1-ol linker, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-[4-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H19N5O/c1-3-17-12(10(2)6-15-17)8-13-11-7-14-16(9-11)4-5-18/h6-7,9,13,18H,3-5,8H2,1-2H3

InChI Key

VDMVXXARQZKOMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)CCO

Origin of Product

United States

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